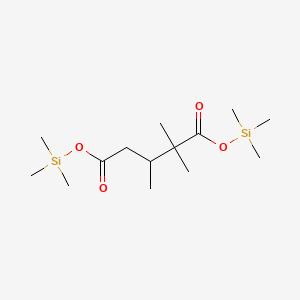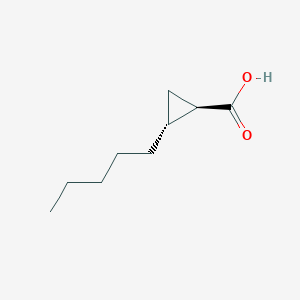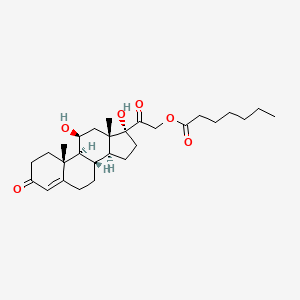![molecular formula C12H26N2S2 B13800965 Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-](/img/structure/B13800965.png)
Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-: is a chemical compound with the molecular formula C12H26N2S2 and a molecular weight of 262.48 g/mol . It is known for its unique structure, which includes two tert-butylthio groups attached to a piperazine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]- typically involves the reaction of piperazine with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The tert-butylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. The pathways involved often include redox reactions and the formation of reactive intermediates .
Comparaison Avec Des Composés Similaires
- Piperazine, 1,4-bis(1-methylethyl)-
- Piperazine, 1,4-bis(1,1-dimethylethyl)-
- Piperazine, 1,4-bis(tert-butylthio)-
Uniqueness: Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]- is unique due to its specific tert-butylthio groups, which impart distinct chemical properties and reactivity compared to other similar compounds. These properties make it particularly useful in specialized applications where other piperazine derivatives may not be as effective .
Propriétés
Formule moléculaire |
C12H26N2S2 |
|---|---|
Poids moléculaire |
262.5 g/mol |
Nom IUPAC |
1,4-bis(tert-butylsulfanyl)piperazine |
InChI |
InChI=1S/C12H26N2S2/c1-11(2,3)15-13-7-9-14(10-8-13)16-12(4,5)6/h7-10H2,1-6H3 |
Clé InChI |
BQOIKJHCCQEEEN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SN1CCN(CC1)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


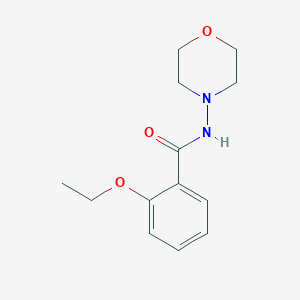
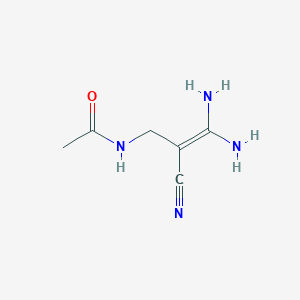
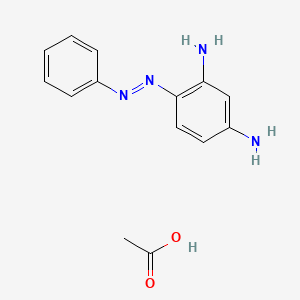

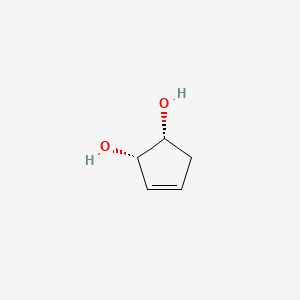
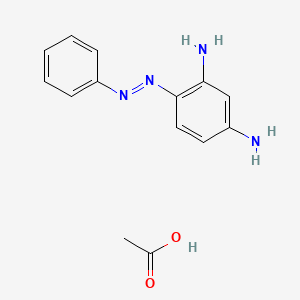
![3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL](/img/structure/B13800929.png)
![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide](/img/structure/B13800930.png)
![Furo[2,3-g]-1,2-benzisoxazole](/img/structure/B13800948.png)
![Thiobis[2-tert-butyl-5-methyl-4,1-phenylene] 3-(laurylthio)propionate](/img/structure/B13800949.png)
